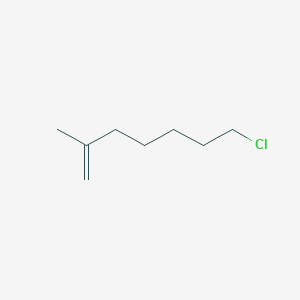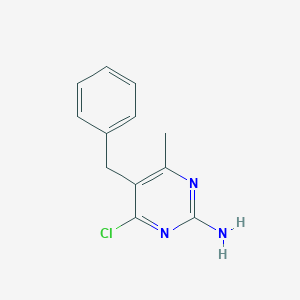
5-Benzyl-4-chloro-6-methylpyrimidin-2-amine
Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
This compound has been used in crystallography to understand the molecular and crystal structures of related pyrimidine derivatives. Studies have confirmed computationally predicted restricted rotation within the molecule, which is significant for understanding the conformational stability and reactivity of such compounds .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been utilized as intermediates or final products in structure-activity relationship (SAR) studies. These studies are crucial for the development of new pharmaceuticals, particularly as antagonists for specific receptors like the corticotrophin-releasing hormone type 1 (CRH1) receptor .
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of various substituted pyrimidines. Its reactivity allows for the creation of targeted libraries of small di-substituted pyrimidines, which are valuable in synthetic organic chemistry for the development of new compounds with potential applications .
Biological Applications
Pyrimidine derivatives, including those related to 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine, have been extensively tested for their biological efficacy. They are applied on a large scale in the medical and pharmaceutical fields, indicating their importance in drug design and discovery .
Mechanistic Studies
The compound has been involved in studies aiming to understand the mechanisms of synthetic routes, especially when unexpected synthetic outcomes occur. This helps in refining synthetic methodologies and predicting product formation in complex reactions .
Bioengineering and Applied Chemistry
Research into the uses of natural and synthetic polymers in biomedical and environmental applications often involves pyrimidine derivatives. As such, this compound may play a role in the development of new materials for bioengineering applications .
Pharmacology
In pharmacology, the compound’s derivatives are explored for their potential as pharmacologically active agents. Their diverse biological activities make them candidates for therapeutic drugs, and they are often part of pharmacological studies to determine their efficacy and safety .
Chemical Education
Lastly, the compound is used in chemical education, particularly in organic chemistry laboratories, to teach students about nucleophilic substitution reactions, crystallization techniques, and the principles of molecular structure determination .
properties
IUPAC Name |
5-benzyl-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-8-10(11(13)16-12(14)15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGQOZJAWOOGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221880 | |
| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162272-61-9 | |
| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162272-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
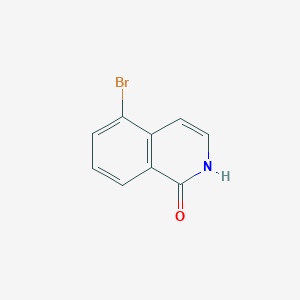
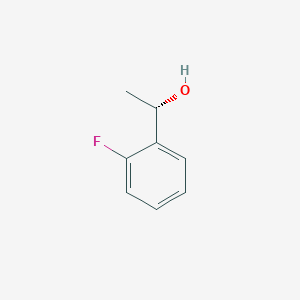
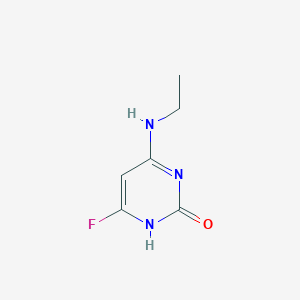
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
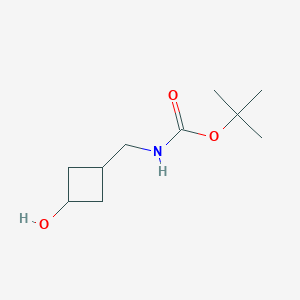
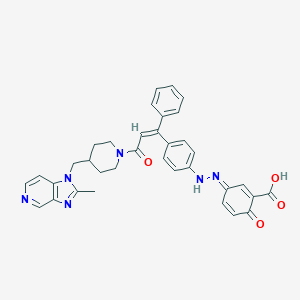
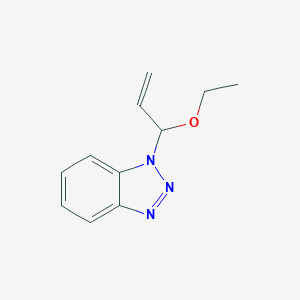

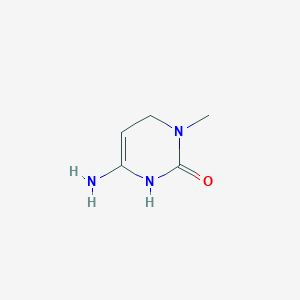
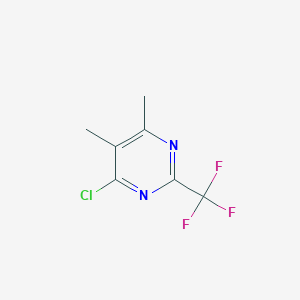
![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)
